Superior CA-III Inhibitory Potency vs. Amide and Urea Derivatives
Compound 12a (2-amino-5-phenyl-1,3-thiazole-4-carboxylic acid) demonstrates a Ki of 0.5 μM against carbonic anhydrase III, making it the most potent inhibitor within a series of 17 2,4,5-trisubstituted thiazole analogs [1]. In direct comparison, replacing the free 2-amino group with an amide (compound 13c) or a urea group (compound 14c) reduces inhibitory potency by factors of 348 and 372, respectively [1].
| Evidence Dimension | Carbonic Anhydrase III Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 0.5 μM |
| Comparator Or Baseline | Compound 13c (2-amido analog): Ki = 174.1 μM; Compound 14c (2-ureido analog): Ki = 186.2 μM |
| Quantified Difference | Target compound is 348-fold more potent than 13c and 372-fold more potent than 14c |
| Conditions | Size exclusion Hummel–Dreyer method (HDM) of chromatography; CA-III enzyme assay |
Why This Matters
This confirms that the free 2-amino group is a critical pharmacophore for CA-III inhibition, justifying selection of CAS 802276-49-9 over its amide or urea derivatives for enzyme inhibition studies.
- [1] Al-Jaidi BA, Deb PK, Telfah ST, et al. Synthesis and evaluation of 2,4,5-trisubstitutedthiazoles as carbonic anhydrase-III inhibitors. J Enzyme Inhib Med Chem. 2020;35(1):1483-1490. doi:10.1080/14756366.2020.1786820. View Source
